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molecular formula C9H11NO B1310300 4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde CAS No. 80744-01-0

4,5,6,7-Tetrahydro-1H-indole-2-carbaldehyde

Cat. No. B1310300
M. Wt: 149.19 g/mol
InChI Key: OORNVNMZVOJKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09162981B2

Procedure details

Anhydrous DMF 20 mL in a 250 mL flask was cooled on ice bath and neat POCl3 4.6 mL (50 mmol) was added dropwise under Ar. After 10 min, a solution of tetrahydroindole 3.83 g (32.14 mmol) in anh DMF 10 mL was gradually added over 10 min (exothermic) followed by additional anh DMF 2×5 mL to wash the flask and the syringe. The cooling bath was replaced with ambient water bath and the reaction was stirred at RT under Ar for 13 hours (overnight). The reaction was quenched by addition of water 20 mL followed by 15% wt NaOH solution 40 mL. After 10 min, additional 15% NaOH 25 mL was added, followed by water 100 mL and the mixture was stirred vigorously for 30 min on ambient water bath. The precipitated product was collected by filtration, compressed on the Buchner funnel, washed thoroughly with water, dried by suction and on highvac. Y=4.282 g (90.5%) of light tan shiny flakes. 1H-NMR (d6-DMSO, 400 MHz): 11.609 (br s, 1H), 9.268 (s, 1H), 6.679 (s, 1H), 2.557 (t, 5.9 Hz, 2H), 2.446 (t, 5.9 Hz, 2H), 1.693 (m, 4H)
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
tetrahydroindole
Quantity
3.83 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)Cl.[NH:6]1[C:14]2[CH:9]([CH2:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7]1.CN([CH:18]=[O:19])C>>[NH:6]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[CH:8]=[C:7]1[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
tetrahydroindole
Quantity
3.83 g
Type
reactant
Smiles
N1CCC2CC=CC=C12
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT under Ar for 13 hours (overnight)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
to wash the flask
CUSTOM
Type
CUSTOM
Details
The cooling bath was replaced with ambient water bath
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water 20 mL
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
additional 15% NaOH 25 mL was added
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 30 min on ambient water bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
N1C(=CC=2CCCCC12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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